molecular formula C17H12ClFN4O2S B14941071 5-[(4-Chlorobenzoyl)imino]-2-(4-fluorophenyl)-N-methyl-1,2,3-thiadiazole-4(2H)-carboxamide

5-[(4-Chlorobenzoyl)imino]-2-(4-fluorophenyl)-N-methyl-1,2,3-thiadiazole-4(2H)-carboxamide

Cat. No.: B14941071
M. Wt: 390.8 g/mol
InChI Key: VRSUAYBINUDEBM-UHFFFAOYSA-N
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Description

5-[(4-Chlorobenzoyl)imino]-2-(4-fluorophenyl)-N-methyl-1,2,3-thiadiazole-4(2H)-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorobenzoyl group, a fluorophenyl group, and a thiadiazole ring, making it a molecule of interest in various scientific research fields.

Preparation Methods

The synthesis of 5-[(4-Chlorobenzoyl)imino]-2-(4-fluorophenyl)-N-methyl-1,2,3-thiadiazole-4(2H)-carboxamide involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for higher efficiency and purity .

Chemical Reactions Analysis

5-[(4-Chlorobenzoyl)imino]-2-(4-fluorophenyl)-N-methyl-1,2,3-thiadiazole-4(2H)-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-[(4-Chlorobenzoyl)imino]-2-(4-fluorophenyl)-N-methyl-1,2,3-thiadiazole-4(2H)-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-Chlorobenzoyl)imino]-2-(4-fluorophenyl)-N-methyl-1,2,3-thiadiazole-4(2H)-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain enzymes involved in viral replication, thereby exhibiting antiviral properties . The exact molecular pathways and targets are still under investigation, but its ability to modulate biological activities makes it a promising candidate for further research.

Comparison with Similar Compounds

Similar compounds to 5-[(4-Chlorobenzoyl)imino]-2-(4-fluorophenyl)-N-methyl-1,2,3-thiadiazole-4(2H)-carboxamide include other thiadiazole derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for diverse applications.

Properties

Molecular Formula

C17H12ClFN4O2S

Molecular Weight

390.8 g/mol

IUPAC Name

5-(4-chlorobenzoyl)imino-2-(4-fluorophenyl)-N-methylthiadiazole-4-carboxamide

InChI

InChI=1S/C17H12ClFN4O2S/c1-20-16(25)14-17(21-15(24)10-2-4-11(18)5-3-10)26-23(22-14)13-8-6-12(19)7-9-13/h2-9H,1H3,(H,20,25)

InChI Key

VRSUAYBINUDEBM-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NN(SC1=NC(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F

Origin of Product

United States

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